4,5-Diphenyl-1H-imidazole-1-carbonitrile
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Overview
Description
4,5-Diphenyl-1H-imidazole-1-carbonitrile is a heterocyclic compound featuring an imidazole ring substituted with two phenyl groups at positions 4 and 5, and a nitrile group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-1H-imidazole-1-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction between benzoin and ammonium acetate in the presence of a suitable catalyst. The reaction is carried out in ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Diphenyl-1H-imidazole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
4,5-Diphenyl-1H-imidazole-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the development of advanced materials, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of 4,5-Diphenyl-1H-imidazole-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-1H-imidazole: Lacks the nitrile group but shares similar structural features.
4,5-Diphenyl-1H-imidazole-2-thiol: Contains a thiol group at position 2.
4,5-Diphenyl-1H-imidazole-2-ylphenol: Features a phenol group at position 2 .
Uniqueness
4,5-Diphenyl-1H-imidazole-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the nitrile functionality is crucial .
Properties
CAS No. |
76849-22-4 |
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Molecular Formula |
C16H11N3 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
4,5-diphenylimidazole-1-carbonitrile |
InChI |
InChI=1S/C16H11N3/c17-11-19-12-18-15(13-7-3-1-4-8-13)16(19)14-9-5-2-6-10-14/h1-10,12H |
InChI Key |
NZVPNDSKNRFWQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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